molecular formula C12H24N2O3 B13466437 tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate

tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate

Cat. No.: B13466437
M. Wt: 244.33 g/mol
InChI Key: WQRKIRURTFHMAT-UHFFFAOYSA-N
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Description

tert-Butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction conditions often require careful control of temperature and reaction time to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Key factors include the selection of catalysts, solvents, and purification methods to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the piperidine ring or other functional groups.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while reduction can lead to modified piperidine derivatives.

Scientific Research Applications

tert-Butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacological agent, including its effects on specific molecular targets.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[[6-(hydroxymethyl)piperidin-2-yl]methyl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13-7-9-5-4-6-10(8-15)14-9/h9-10,14-15H,4-8H2,1-3H3,(H,13,16)

InChI Key

WQRKIRURTFHMAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(N1)CO

Origin of Product

United States

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